molecular formula C7H6F3N3O4 B11812890 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid

2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11812890
M. Wt: 253.14 g/mol
InChI Key: VDWVYVSMRBCXHJ-UHFFFAOYSA-N
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Description

2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a pyrazole ring substituted with a nitro group and a trifluoroethyl group, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of a trifluoroethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with molecular targets in biological systems. The nitro group and trifluoroethyl group play crucial roles in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Uniqueness

2-(4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both a nitro group and a trifluoroethyl group makes it particularly versatile for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C7H6F3N3O4

Molecular Weight

253.14 g/mol

IUPAC Name

2-[4-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)3-12-2-5(13(16)17)4(11-12)1-6(14)15/h2H,1,3H2,(H,14,15)

InChI Key

VDWVYVSMRBCXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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